Enhanced Lipophilicity (cLogP) Conferred by 6‑CF₃ Substitution Relative to Unsubstituted and Methyl‑Substituted Pyrazine Analogs
The 6‑trifluoromethyl group significantly increases the computed partition coefficient (cLogP) of the conjugate acid 2‑[6‑(trifluoromethyl)pyrazin‑2‑yl]acetic acid compared with the 5‑methyl analog and the parent unsubstituted pyrazine‑2‑acetic acid. Although experimental LogP/logD values for the lithium salt have not been published, the cLogP of the corresponding free acids provides a rank‑order for passive membrane permeability .
| Evidence Dimension | Calculated octanol‑water partition coefficient (cLogP) of the free acid form |
|---|---|
| Target Compound Data | 2‑[6‑(Trifluoromethyl)pyrazin‑2‑yl]acetic acid: cLogP ≈ 0.6 (ChemDraw/ALOGPS estimate) |
| Comparator Or Baseline | Pyrazine‑2‑acetic acid: cLogP ≈ –0.62 (estimated via WSKOW); 2‑(5‑methylpyrazin‑2‑yl)acetic acid: cLogP intermediate (~0.0–0.2) |
| Quantified Difference | ΔcLogP ≥ 1.2 log units (6‑CF₃ vs. unsubstituted); approximately 0.4–0.6 log units higher than 5‑CH₃ analog |
| Conditions | In silico calculation using fragment‑based methods (ChemDraw/ALOGPS); no experimentally measured LogD₇.₄ available |
Why This Matters
Higher cLogP implies improved passive membrane permeability, which can translate into better cellular uptake and oral bioavailability in drug‑discovery programmes.
